molecular formula C9H11F3N2 B13056574 (1R)-1-[3-(Trifluoromethyl)phenyl]ethane-1,2-diamine

(1R)-1-[3-(Trifluoromethyl)phenyl]ethane-1,2-diamine

Cat. No.: B13056574
M. Wt: 204.19 g/mol
InChI Key: PZUVTQYOKUMPDY-QMMMGPOBSA-N
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Description

(1R)-1-[3-(Trifluoromethyl)phenyl]ethane-1,2-diamine (CAS 1213693-19-6) is a chiral diamine building block of significant interest in medicinal and organic chemistry research. With a molecular formula of C 9 H 11 F 3 N 2 and a molecular weight of 204.19 g/mol, this compound features a stereogenic center and a trifluoromethylphenyl group, which is known to enhance the metabolic stability and bioavailability of target molecules . Its primary research application lies in the synthesis of complex molecules, particularly as a precursor for neuroprotective agents . The compound serves as a key intermediate in the development of chiral ligands for catalysis and in the construction of biologically active compounds where the rigid 1,2-diamine scaffold and the lipophilic trifluoromethyl group are critical for target interaction. Researchers value this diamine for its potential to impart specific stereochemistry and optimize drug-like properties in their synthetic targets. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C9H11F3N2

Molecular Weight

204.19 g/mol

IUPAC Name

(1R)-1-[3-(trifluoromethyl)phenyl]ethane-1,2-diamine

InChI

InChI=1S/C9H11F3N2/c10-9(11,12)7-3-1-2-6(4-7)8(14)5-13/h1-4,8H,5,13-14H2/t8-/m0/s1

InChI Key

PZUVTQYOKUMPDY-QMMMGPOBSA-N

Isomeric SMILES

C1=CC(=CC(=C1)C(F)(F)F)[C@H](CN)N

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C(CN)N

Origin of Product

United States

Preparation Methods

Asymmetric Synthesis via Chiral Diamine Precursors

One common approach involves starting from chiral ethane-1,2-diamine derivatives that undergo electrophilic aromatic substitution or cross-coupling with trifluoromethyl-substituted aryl intermediates. This method benefits from:

  • High stereoselectivity.
  • Avoidance of racemization.
  • Potential for scale-up using biocatalysis or asymmetric catalysis.

Nucleophilic Addition to Trifluoromethylated Aldehydes or Ketones

A frequently employed synthetic route includes nucleophilic addition of ethylenediamine to trifluoromethyl-substituted aromatic aldehydes or ketones, followed by reduction steps to yield the diamine. For example:

  • Ethylenediamine reacts with 3-(trifluoromethyl)benzaldehyde under mild conditions.
  • Subsequent reduction (e.g., catalytic hydrogenation or hydride reagents) converts the imine intermediate to the diamine.

This pathway allows for:

  • Straightforward access to the diamine framework.
  • Control over stereochemistry via chiral catalysts or resolution techniques.

Radical Trifluoromethylation and Cross-Coupling

Radical trifluoromethylation of aryl precursors or cross-coupling reactions using trifluoromethylated aryl halides with ethane-1,2-diamine derivatives can also be employed. These methods typically involve:

  • Transition metal catalysis (e.g., Pd, Cu catalysts).
  • Use of trifluoromethyl sources such as Togni reagents or CF3I.
  • Conditions optimized to preserve the chiral center.

Industrial Synthesis Considerations

Industrial-scale production may utilize:

  • Reaction of benzotrichloride with hydrogen fluoride to form trifluorotoluene derivatives.
  • Subsequent functionalization to introduce the ethane-1,2-diamine moiety.
  • Continuous flow reactors to enhance yield, purity, and process safety.

Reaction Conditions and Optimization

Step Typical Reagents/Conditions Notes
Aromatic trifluoromethylation Radical CF3 sources, metal catalysts, mild temperature Ensures high selectivity and functional group tolerance
Nucleophilic addition Ethylenediamine, aromatic aldehyde/ketone, solvent (e.g., 2-propanol), room temperature Mild conditions favor stereoselectivity
Reduction Hydride reagents (LiAlH4, borane) or catalytic hydrogenation Converts imine intermediates to diamines
Chiral resolution/asymmetric catalysis Chiral ligands, enzymes, or biocatalysts Essential for obtaining (1R) enantiomer

Research Findings and Analytical Data

  • Studies indicate that the presence of the trifluoromethyl group enhances the compound’s chemical stability and biological activity due to its strong electron-withdrawing nature and lipophilicity.
  • Asymmetric synthesis using chiral diamine precursors yields products with enantiomeric excesses above 90%, critical for pharmaceutical applications.
  • Analytical techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and chiral High-Performance Liquid Chromatography (HPLC) are employed to confirm structure and purity.

Comparative Data Table of Related Compounds and Preparation Methods

Compound Key Preparation Method Chiral Control Strategy Typical Yield (%) Notes
This compound Nucleophilic addition + reduction Asymmetric catalysis or resolution 70-85 Mild conditions, high stereoselectivity
(1R)-1-[5-Fluoro-3-(trifluoromethyl)phenyl]ethane-1,2-diamine Multi-step organic synthesis with flow reactors Biocatalysis or chiral catalysts 75-90 Industrial scalability demonstrated
(1R)-1-[5-Chloro-3-(trifluoromethyl)phenyl]ethane-1,2-diamine Asymmetric synthesis with biocatalysis Enzyme-mediated stereoselectivity 65-80 Requires tight control of pH and temp

Chemical Reactions Analysis

Types of Reactions

(1R)-1-[3-(Trifluoromethyl)phenyl]ethane-1,2-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or other oxidized derivatives.

    Reduction: Reduction reactions can further modify the functional groups attached to the phenyl ring.

    Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations.

Major Products Formed

Scientific Research Applications

(1R)-1-[3-(Trifluoromethyl)phenyl]ethane-1,2-diamine has several scientific research applications:

Mechanism of Action

The mechanism of action of (1R)-1-[3-(Trifluoromethyl)phenyl]ethane-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity, leading to its desired biological effects. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, contributing to its therapeutic potential .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

N1-Methyl-2-(3-(trifluoromethyl)phenyl)ethane-1,2-diamine (4p)
  • Structure : Methylation at the N1 position; retains the 3-CF₃ phenyl group.
  • Molecular Formula : C₁₀H₁₆F₃N₂O
  • Used in [3+2]-cycloaddition reactions for heterocycle synthesis .
(1R)-1-(3-Chlorophenyl)ethane-1,2-diamine
  • Structure : Replaces -CF₃ with -Cl.
  • Molecular Formula : C₈H₁₁ClN₂
  • Key Differences : Chlorine is less electron-withdrawing than -CF₃, altering reactivity in electrophilic substitutions. Demonstrates the impact of halogen substituents on electronic properties .
(1S)-1-[5-Chloro-3-(trifluoromethyl)phenyl]ethane-1,2-diamine
  • Structure : Dual substituents (-Cl and -CF₃) at positions 5 and 3 of the phenyl ring.
  • Molecular Formula : C₉H₁₀ClF₃N₂
  • Key Differences : Enhanced electron-withdrawing effects may stabilize transition states in reactions, but steric hindrance could reduce accessibility .

Modifications to the Amine Groups

(1R,2R)-N1,N2-Dimethyl-1,2-bis(3-(trifluoromethyl)phenyl)ethane-1,2-diamine
  • Structure : Symmetrical dimer with -CF₃ groups on both aromatic rings and N-methylation.
  • Molecular Formula : C₁₈H₁₈F₆N₂
  • Key Differences: Higher molecular weight (376.34 g/mol) and lipophilicity. Potential applications in asymmetric catalysis due to its chiral centers and rigid structure .
N1,N1-Dimethyl-1-(3-(trifluoromethyl)phenyl)ethane-1,2-diamine
  • Structure : N,N-dimethylation on one amine.
  • Molecular Formula : C₁₁H₁₆F₃N₂
  • Key Differences : Reduced basicity compared to the parent compound, impacting solubility and coordination chemistry .

Stereochemical Variants

(1S)-1-[5-Fluoro-3-(trifluoromethyl)phenyl]ethane-1,2-diamine
  • Structure : S-configuration at the benzylic carbon; 5-fluoro substitution.
  • Molecular Formula : C₉H₁₀F₄N₂
  • Key Differences : Enantiomeric differences may lead to divergent biological activities or binding affinities in chiral environments .

Data Table: Comparative Overview of Key Compounds

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
(1R)-1-[3-(Trifluoromethyl)phenyl]ethane-1,2-diamine 3-CF₃, R-configuration C₉H₁₁F₃N₂ 204.19 Heterocycle synthesis, ligand design
N1-Methyl-2-(3-(trifluoromethyl)phenyl)ethane-1,2-diamine (4p) 3-CF₃, N1-methyl C₁₀H₁₆F₃N₂O 237.12 [3+2] Cycloaddition reactions
(1R,2R)-N1,N2-Dimethyl-1,2-bis(3-(trifluoromethyl)phenyl)ethane-1,2-diamine Bis(3-CF₃), N,N'-dimethyl C₁₈H₁₈F₆N₂ 376.34 Catalysis, chiral resolution
(1R)-1-(3-Chlorophenyl)ethane-1,2-diamine 3-Cl C₈H₁₁ClN₂ 170.64 Electronic effect studies
(1S)-1-[5-Chloro-3-(trifluoromethyl)phenyl]ethane-1,2-diamine 5-Cl, 3-CF₃, S-configuration C₉H₁₀ClF₃N₂ 238.64 Stabilized transition states

Biological Activity

(1R)-1-[3-(Trifluoromethyl)phenyl]ethane-1,2-diamine is an organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The trifluoromethyl group enhances its lipophilicity and binding affinity to various biological targets, making it a candidate for therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C10H12F3N2
  • Molecular Weight : 204.19 g/mol
  • Structural Features :
    • Contains a trifluoromethyl group attached to a phenyl ring.
    • Features an ethane backbone with two amine groups, contributing to its chiral nature.

The presence of the trifluoromethyl group significantly influences the compound's electronic properties and solubility, enhancing its interaction with biological systems.

The biological activity of this compound is primarily attributed to its interactions with specific enzymes and receptors. The compound is believed to act as an inhibitor or modulator of enzyme activity, influencing various metabolic pathways essential for biological functions.

Key Mechanisms :

  • Enzyme Inhibition : The compound may inhibit specific enzymes, altering metabolic pathways.
  • Receptor Modulation : Its binding affinity may modulate receptor signaling, potentially leading to therapeutic effects.

Biological Activity

Preliminary studies indicate that this compound exhibits significant biological activities, including:

  • Anticancer Activity : Similar compounds have shown efficacy against various cancer cell lines.
  • Antimicrobial Properties : The structural motifs suggest potential antimicrobial effects.
  • Anti-inflammatory Effects : Potential modulation of inflammatory pathways.

Case Studies

A study focusing on fluorinated compounds highlighted the enhanced cytotoxicity of similar structures against human cancer cell lines such as PC-3 (prostate cancer) and U-373 MG (astrocytoma). The presence of the trifluoromethyl group was noted to enhance selectivity and potency in these cases .

Cell LineEC50 (μM)Observed Effect
PC-32.594% maximal inhibition
U-373 MG5.0Significant reduction in viability
HepG24.0Moderate cytotoxicity

Synthesis and Applications

Several synthetic routes have been developed for the preparation of this compound, often involving nucleophilic substitutions or reductions that preserve the chiral integrity of the compound.

Potential Applications :

  • Medicinal Chemistry : As a lead compound for developing new drugs targeting specific diseases.
  • Material Science : Investigating its properties in polymer chemistry due to its unique fluorinated structure.

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